molecular formula C18H16N2O2S B14930063 4,5-dimethyl-N-[2-(phenylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide

4,5-dimethyl-N-[2-(phenylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B14930063
M. Wt: 324.4 g/mol
InChI Key: XETVQZJIKJSZPU-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The phenylsulfanyl group can be introduced through a substitution reaction, where a suitable phenylsulfanyl precursor reacts with the isoxazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include sulfone derivatives, isoxazoline derivatives, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE
  • N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE
  • 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-2-ISOXAZOLECARBOXAMIDE

Uniqueness

What sets 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE apart is the combination of its phenylsulfanyl and dimethyl substituents, which confer unique chemical properties and potential biological activities. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

4,5-dimethyl-N-(2-phenylsulfanylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O2S/c1-12-13(2)22-20-17(12)18(21)19-15-10-6-7-11-16(15)23-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21)

InChI Key

XETVQZJIKJSZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C

Origin of Product

United States

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